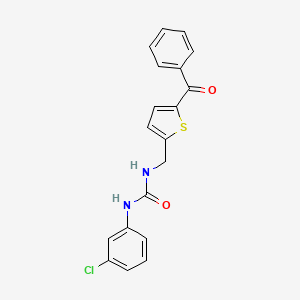
1-((5-Benzoylthiophen-2-yl)methyl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C19H15ClN2O2S and its molecular weight is 370.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-Benzoylthiophen-2-yl)methyl)-3-(3-chlorophenyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities.
- Molecular Formula : C19H15ClN2O2S
- Molecular Weight : 370.85 g/mol
- CAS Number : 1798023-45-6
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related urea derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| This compound | TBD | TBD |
Antitumor Activity
The antitumor potential of urea derivatives has been a focal point in recent research. Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, studies have indicated that certain substituted ureas can inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes. In particular, it has been noted that related compounds demonstrate strong inhibitory activity against urease, which is crucial for treating conditions like urinary infections and kidney stones .
| Enzyme | Inhibitory Activity (IC50) |
|---|---|
| Urease | 2.14 ± 0.003 µM (for related compounds) |
| Acetylcholinesterase | TBD |
Case Studies
Several studies have utilized docking simulations to explore the interaction of this compound with biological targets. For instance, molecular docking studies have suggested that this compound could effectively bind to specific amino acid residues in target proteins, potentially leading to enhanced biological activity .
Example Case Study:
A recent study investigated the binding affinity of various urea derivatives, including our compound of interest, towards bovine serum albumin (BSA). The results indicated that these compounds could effectively displace BSA-bound ligands, suggesting a high binding affinity and potential for therapeutic application .
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-7-4-8-15(11-14)22-19(24)21-12-16-9-10-17(25-16)18(23)13-5-2-1-3-6-13/h1-11H,12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAYDFBHPWYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














